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Compound of Interest

Compound Name: 3-Nitro-4,5-dihydroisoxazole

Cat. No.: B073563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 3-Nitro-4,5-
dihydroisoxazole derivatives. The objective is to offer a clear, data-driven resource for the

identification and characterization of this class of compounds, which are of growing interest in

medicinal chemistry and materials science. This document summarizes key spectroscopic

data, outlines detailed experimental protocols, and visualizes the logical relationships in

spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Nitro-4,5-dihydroisoxazole
and its derivatives. Direct comparative data for a wide range of C4 and C5 substituted analogs

is limited in the current literature; therefore, this guide presents available data for

representative structures and provides context for interpretation based on related compounds.

Table 1: ¹H NMR Spectroscopic Data of 3-Nitro-4,5-dihydroisoxazole Derivatives (Solvent:

DMSO-d₆)
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Compound H-4 (ppm) H-5 (ppm)
Other Protons
(ppm)

5-ethyl-4-nitro-3-

phenyl-4,5-

dihydroisoxazole[1]

δ 5.5-6.0 (m) δ 4.8-5.2 (m)
Phenyl: δ 7.4-7.8 (m),

Ethyl: δ 1.0 (t), 2.0 (q)

Predicted

Unsubstituted
~ δ 4.0-4.5 (t) ~ δ 3.5-4.0 (t) -

Table 2: ¹³C NMR Spectroscopic Data of Dihydroisoxazole Derivatives

Compound C-3 (ppm) C-4 (ppm) C-5 (ppm)
Other Carbons
(ppm)

(3-(phenyl)-cis-

4,5-

dihydroisoxazole

-4,5-

diyl)bis(methylen

e)diacetate[2]

~157 ~50 ~78

Phenyl, acetate,

and methylene

carbons

Predicted 3-

Nitro-4,5-

dihydroisoxazole

~158-162 ~75-80 ~40-45 -

Note: The presence of the electron-withdrawing nitro group at C-3 is expected to deshield C-3

and C-4, while shielding C-5 relative to derivatives without this group.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Dihydroisoxazole Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://spectrabase.com/spectrum/E7WFzIoVgH8
https://pubmed.ncbi.nlm.nih.gov/26172459/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
5-(furan-2-yl)-3-phenyl-4,5-
dihydroisoxazole
Derivatives[3]

General Nitro Compounds

C=N (isoxazoline ring) 1614-1625 -

N-O (isoxazoline ring) ~1110-1160 -

C-N (isoxazoline ring) 1210-1219 -

NO₂ Asymmetric Stretch - ~1500-1560

NO₂ Symmetric Stretch - ~1345-1385

Table 4: Mass Spectrometry Data of Representative Dihydroisoxazole Derivatives

Compound Molecular Ion (m/z)
Key Fragments (m/z) and
Interpretation

5-(4-Nitroimidazol-1-yl)-3-

phenyl-4,5-dihydroisoxazole[4]
258

Fragmentation would likely

involve cleavage of the

dihydroisoxazole and

nitroimidazole rings.

Predicted 3-Nitro-4,5-

dihydroisoxazole
116

Loss of NO₂ (m/z 70), loss of

CH₂O (m/z 86), cleavage of

the ring.

Table 5: UV-Vis Absorption Data
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Compound Class λmax (nm) Notes

Nitroalkanes[5] ~200
This represents the n→π*

transition of the nitro group.

Nitroaromatics[5] 240-270

The π→π* transitions of the

aromatic system are also

observed.

3-Nitrotyrosine[6] 355 (neutral), 422 (ionized)
The absorption is highly pH-

dependent.

Note: 3-Nitro-4,5-dihydroisoxazole derivatives are expected to exhibit weak n→π* transitions

associated with the nitro group in the UV region. The position and intensity of this absorption

can be influenced by the substitution pattern and the solvent.

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality

spectroscopic data. The following are generalized procedures for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 3-nitro-4,5-dihydroisoxazole
derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an

acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay is

necessary.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the low natural abundance of ¹³C, a larger number of scans is required. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments can be performed to

differentiate between CH, CH₂, and CH₃ groups.
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Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase

correct the resulting spectrum. Baseline correction and integration of the signals should be

performed.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two

salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule, paying close attention to the nitro group and the isoxazoline ring vibrations.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

hard ionization technique that provides detailed fragmentation patterns. Electrospray

Ionization (ESI) is a softer technique often used for LC-MS that typically yields the molecular

ion.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution

mass spectrometry (HRMS) can be used to determine the exact mass and elemental

composition of the ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound.

UV-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an

absorbance reading between 0.1 and 1.0.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-800 nm using a dual-beam spectrophotometer. A spectrum of the pure solvent should be

used as a baseline.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the

molar absorptivity (ε).

Visualizations
The following diagrams illustrate key conceptual frameworks for the spectroscopic

characterization of 3-Nitro-4,5-dihydroisoxazole derivatives.
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Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
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Caption: Relationship between molecular structure and resulting spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Nitro-4,5-
dihydroisoxazole Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b073563#spectroscopic-characterization-
of-3-nitro-4-5-dihydroisoxazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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